Cecropin A1
Description
Cecropin A1 (CecA1) is a prototypical antimicrobial peptide (AMP) belonging to the cecropin family, initially identified in Drosophila melanogaster . It plays a critical role in the insect humoral immune response, targeting Gram-negative bacteria such as Escherichia coli and Pseudomonas luminescens . CecA1 is encoded by the CecA1 gene, which contains AU-rich elements (ARE) in its 3' untranslated region (UTR), contributing to transient mRNA stability and rapid expression during immune challenges . Mature CecA1 is a 31-residue peptide with amphipathic α-helical regions, enabling membrane disruption and bacterial lysis . Its concentration in immunized Drosophila hemolymph reaches 25–50 µM, sufficient to kill most pathogens except Serratia, a natural Drosophila pathogen .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GGLKKLGKKLEGVGKRVFKASEKALPVAVGIKALGK |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Cecropin Family Members
This compound shares ~78% sequence identity with papiliocin but differs in charge distribution: papiliocin’s N-terminal helix has more positive residues (Arg1 vs. CecA1’s Lys1), enhancing membrane interaction . Cecropin P1, isolated from pigs, shares structural homology with CecA1 but has a free C-terminal carboxyl group, influencing its antibacterial spectrum . Cecropin B1, a derivative of Cecropin B, has extended helices and superior anticancer activity .
Antimicrobial Activity
Table 2: Comparative Antimicrobial Activity
- This compound vs. P1 : Both target Gram-negative bacteria, but Cecropin P1 shows unique efficacy against Borrelia burgdorferi cysts, hypothesized due to shared membrane components with E. coli . However, CecA1’s activity is transient, aligning with its mRNA instability .
- This compound vs. B1 : CecB1’s extended helices enhance cancer cell penetration, achieving lower IC50 values (3.2 µM vs. CecA1’s ~50 µM) .
- This compound vs. Papiliocin : Papiliocin’s enhanced positive charge improves binding to bacterial membranes, but its hydrophobicity limits solubility compared to CecA1 .
Mechanisms of Action
- Membrane Disruption : CecA1 and P1 form pores in bacterial membranes via amphipathic helices . Cecropin B1’s dual helices enhance membrane curvature stress, increasing lytic potency .
- Therapeutic Potential: Cecropin B1 and P1 show promise in overcoming antibiotic resistance, with CecB1 extending survival in murine cancer models .
Expression and Regulation
- CecA1 : Transient expression due to ARE-mediated mRNA degradation; hyperactivated in Drosophila IMD pathway mutants .
- Cecropin P1 : Induced in Ascaris suum during bacterial challenge, processed from a precursor with a secretory signal .
- Cecropin B1 : Engineered via recombinant DNA, enabling scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
